7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
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Description
The compound “7-fluoro-2-methylquinolin-8-ylboronic acid” is a chemical with the empirical formula C10H9BFNO2 and a molecular weight of 204.99 . Another related compound is “2- (1-fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid” with a molecular weight of 187.17 .
Synthesis Analysis
While specific synthesis methods for “7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid” were not found, there are publications dealing with the synthetic analogous and the synthesis of heteroannelated derivatives of 4-hydroxy-2-quinolones .Molecular Structure Analysis
The InChI code for “7-fluoro-2-methylquinolin-8-ylboronic acid” is 1S/C10H9BFNO2/c1-6-2-3-7-4-5-8(12)9(11(14)15)10(7)13-6/h2-5,14-15H,1H3 . For “2- (1-fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid”, the InChI code is 1S/C8H10FNO3/c1-8(2,4-9)7-10-3-5(13-7)6(11)12/h3H,4H2,1-2H3,(H,11,12) .Physical and Chemical Properties Analysis
The storage temperature for “7-fluoro-2-methylquinolin-8-ylboronic acid” is under -20C in an inert atmosphere . No further physical and chemical properties were found in the search results.Safety and Hazards
Properties
IUPAC Name |
7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-5-4-11-9(8-17)6-10(16)7-12(11)13(18)19/h6-7H,4-5,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJXBVJGSUAMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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